molecular formula C6H10S3 B3029840 Diallyl trisulfide CAS No. 8008-99-9

Diallyl trisulfide

Cat. No.: B3029840
CAS No.: 8008-99-9
M. Wt: 178.3 g/mol
InChI Key: UBAXRAHSPKWNCX-UHFFFAOYSA-N
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Description

Diallyl trisulfide is an organosulfur compound with the chemical formula C6H10S3. It is one of the sulfur-containing compounds derived from garlic, specifically from the hydrolysis of allicin. This compound is known for its distinctive odor and is a significant component of garlic oil. This compound has garnered attention due to its potential health benefits and various biological activities, including antimicrobial, anticancer, and cardioprotective effects .

Mechanism of Action

Target of Action

Diallyl trisulfide (DATS) is an organosulfur compound derived from garlic that has been shown to selectively target cancerous cells in the prostate and breast . It interacts with various targets, including reactive oxygen species (ROS) within cancer cells , and the NF-κB and ERK/MAPK signaling pathways . It also targets the MMP2/9 enzymes, which are involved in cancer cell metastasis .

Mode of Action

DATS interacts with its targets, leading to a series of changes within the cells. It increases ROS within cancer cells, leading to an increase in the number of cells that arrest in the G2 phase of mitosis . It also promotes an increase in caspase-3 activity , which is a crucial mediator of the process of programmed cell death or apoptosis. Furthermore, DATS inhibits the transcriptional activities of NF-κB and ERK/MAPK signaling pathways .

Biochemical Pathways

DATS affects several biochemical pathways. It regulates multiple cancer hallmark pathways, including cell cycle, apoptosis, angiogenesis, invasion, and metastasis . It also inhibits MMP2/9 activity, which is associated with the down-regulation of the transcriptional activities of NF-κB and ERK/MAPK signaling pathways . Moreover, DATS has been shown to activate the insulin-like growth factor 1 receptor/p-protein kinase B (Akt) signaling pathway .

Pharmacokinetics

DATS can be metabolized by glutathione in red blood cells to form hydrogen sulfide (H2S) . This conversion occurs at a consistent rate over a prolonged period of time, rendering DATS a good source of H2S . It’s important to note that the oral exposure of dats may be reduced due to modifications in the dissolution rate and intestinal absorption of the compound .

Result of Action

The molecular and cellular effects of DATS action include the selective killing of cancerous cells, leaving healthy cells unharmed . This effect is attributed to increased ROS within cancer cells, increased cell arrest in the G2 phase of mitosis, and increased caspase-3 activity . These effects contribute to the apoptosis of cancer cells and a decrease in cancer cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DATS. For instance, DATS has shown potential antimicrobial effects on foodborne pathogens, indicating that it could decrease the bacterial ability to withstand environmental stress . .

Biochemical Analysis

Biochemical Properties

Diallyl trisulfide interacts with various enzymes, proteins, and other biomolecules. For instance, it can be metabolized by glutathione in red blood cells to form hydrogen sulfide (H2S) . This conversion occurs at a consistent rate over a prolonged period of time, rendering this compound a good source of H2S .

Cellular Effects

This compound has been shown to selectively kill cancerous cells in the prostate and breast, leaving healthy cells unharmed . This effect is attributed to increased reactive oxygen species (ROS) within cancer cells, increased the number of cells that arrest in the G2 phase of mitosis, and promote an increase in caspase-3 activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been shown to activate the insulin-like growth factor 1 receptor/p-protein kinase B (Akt) signaling pathway and regulate the expression of ROS-generating enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a dose-dependent effect on cell viability, glutathione (GSH) content, and GSH-related enzyme activity in rat primary hepatocytes . Over time, it has been observed to enhance antioxidation and detoxification capabilities by increasing the intracellular GSH level and the activity of GPx, GRd, or GST in rat primary hepatocytes .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve cardiac function . It has also been shown to reduce cell proliferation, promote apoptosis, and cause cell cycle arrest of MM SP cells by promoting miR-127-3p expression and deactivating the PI3K/AKT/mTOR signaling pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it can be metabolized by glutathione in red blood cells to form hydrogen sulfide (H2S), a cardioprotective agent that has antioxidant, anti-inflammatory, and anti-apoptotic effects .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound can be metabolized by glutathione in red blood cells . This suggests that it may be transported and distributed within cells and tissues via the circulatory system.

Subcellular Localization

It has been shown to induce neuronal autophagy and lysosomal clearance of TDP-43 and C-terminal TDP-43 fragments in motor neuron-like NSC34 cells . This suggests that this compound may localize to the lysosome in these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl trisulfide can be synthesized through several methods. One common method involves the reaction of allyl chloride with sodium polysulfide. The reaction typically occurs in an aqueous medium at elevated temperatures. Another method involves the use of sodium hydrosulfide and chloropropene to form a Bunte salt, which is then decomposed to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of allicin, which is extracted from garlic. The process involves crushing garlic to release alliinase, an enzyme that converts alliin to allicin. Allicin then undergoes further transformation to produce this compound along with other sulfur compounds .

Chemical Reactions Analysis

Types of Reactions: Diallyl trisulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed:

Scientific Research Applications

Diallyl trisulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Diallyl trisulfide is part of a group of sulfur-containing compounds derived from garlic. Similar compounds include:

  • Diallyl disulfide
  • Diallyl sulfide
  • Dipropyl disulfide
  • Dipropyl trisulfide

Comparison:

  • Diallyl disulfide: Similar to this compound but contains one less sulfur atom. It also exhibits antimicrobial and anticancer properties but is generally less potent.
  • Diallyl sulfide: Contains only one sulfur atom and has weaker biological activities compared to this compound.
  • Dipropyl disulfide and trisulfide: These compounds have similar structures but with propyl groups instead of allyl groups. They exhibit similar biological activities but differ in potency and specific applications .

This compound stands out due to its higher potency and broader range of biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(prop-2-enyltrisulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAXRAHSPKWNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045972
Record name Diallyl trisulfide
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Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, yellow liquid with disagreeable odour
Record name Allitridin
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Record name Diallyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/
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Boiling Point

112.00 to 120.00 °C. @ 16.00 mm Hg
Record name Allitridin
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Solubility

insoluble in water and alcohol; miscible with ether
Record name Diallyl trisulfide
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Density

1.135-1.170
Record name Diallyl trisulfide
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CAS No.

2050-87-5, 8008-99-9
Record name Diallyl trisulfide
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Record name Diallyl trisulfide
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Record name Diallyl trisulfide
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Record name Diallyl trisulphide
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Record name Garlic, ext.
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Record name ALLYL TRISULFIDE
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Record name Allitridin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does diallyl trisulfide exert its anticancer effects?

A1: this compound exhibits its anticancer properties through multiple mechanisms:

  • Induction of Apoptosis: DATS induces apoptosis, a programmed cell death process, in various cancer cells, including breast [, , ], colon [, ], prostate [], and liver cancer cells [, ]. This is achieved by increasing DNA fragmentation, activating caspases (executioner proteins of apoptosis), and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins [, , , , , ].
  • Cell Cycle Arrest: DATS induces cell cycle arrest at the G2/M phase, a critical checkpoint for DNA repair before cell division, in prostate and breast cancer cells [, ]. This arrest is associated with the inhibition of cyclin-dependent kinase 1 activity and hyperphosphorylation of Cdc25C, a phosphatase regulating cell cycle progression [].
  • Inhibition of Angiogenesis: DATS inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This effect is linked to the suppression of vascular endothelial growth factor (VEGF) expression, a key regulator of angiogenesis [].
  • Modulation of Signaling Pathways: DATS modulates various signaling pathways involved in cancer cell proliferation, survival, and metastasis, including the Notch signaling pathway [] and the PI3K/Akt pathway [].

Q2: How does this compound interact with tubulin in cancer cells?

A2: this compound disrupts microtubule formation, essential for cell division, by specifically oxidizing cysteine residues (Cys12β and Cys354β) in the tubulin molecule, leading to S-allylmercaptocysteine formation []. This disruption inhibits cell division and promotes cell death.

Q3: Does this compound affect normal cells?

A3: While DATS demonstrates potent anticancer activity, it exhibits minimal toxicity toward normal cells at therapeutic concentrations. Studies have shown that normal human mammary epithelial cells (MCF-10A) are relatively resistant to growth inhibition and apoptosis induction by DATS compared to breast cancer cells [, ].

Q4: What are the effects of this compound on inflammatory responses?

A4: DATS has been shown to attenuate inflammatory responses in various models. For instance, it reduced the expression of pro-inflammatory cytokines like TNF-α and IL-6 in H9N2 avian influenza virus-infected cells and mice []. In a rat model of acute lung injury, DATS treatment decreased the expression of NF-κB, a key regulator of inflammation [].

Q5: What is the chemical structure and formula of this compound?

A5: this compound has the molecular formula C6H10S3 and a structure characterized by three sulfur atoms linked together, flanked by two allyl groups on either end.

Q6: Does this compound possess any catalytic properties?

A6: While DATS itself may not function as a typical catalyst, its biological activity is often attributed to its ability to interact with and modify specific proteins and enzymes, thereby modulating their activity. For example, it can oxidize cysteine residues in tubulin [] and interact with enzymes involved in redox signaling pathways.

Q7: How does the number of sulfur atoms in diallyl polysulfides affect their biological activity?

A7: The number of sulfur atoms in diallyl polysulfides significantly influences their biological activity. In studies comparing diallyl sulfide, diallyl disulfide, and this compound, DATS consistently exhibited the most potent anticancer activity against colon cancer cells [, ]. This suggests that the trisulfide bridge is crucial for DATS's biological effects.

Q8: What formulation strategies can be employed to improve the stability or bioavailability of this compound?

A8: Several strategies can enhance the stability and bioavailability of DATS:

  • Microencapsulation: Encapsulating DATS in enteric microcapsules using Eudragit L100-55 has been shown to improve its stability, control its release in the gastrointestinal tract, and mask its pungent odor [].
  • Nanoparticle Formulation: Incorporating DATS into nanoparticles, such as polybutylcyanoacrylate nanoparticles, can enhance its solubility, stability, and targeted delivery to specific tissues, such as the liver [, ].

Q9: How is this compound metabolized in the body?

A9: While detailed pharmacokinetic data for DATS is limited, it is known to be metabolized in the body, likely through oxidation and conjugation reactions. Further research is needed to fully elucidate its metabolic pathways and the potential impact of its metabolites on biological activity.

Q10: What in vivo models have been used to study the anticancer activity of this compound?

A10: Various in vivo models have been employed to investigate the anticancer potential of DATS, including:

  • Xenograft Models: DATS inhibited tumor growth in mice implanted with human breast cancer cells (MCF-7) [].
  • Orthotopic Transplantation Models: DATS suppressed tumor growth in orthotopic models of hepatocellular carcinoma, where human liver cancer cells (HepG2) were implanted directly into the liver of mice [, ].
  • Chemically-induced Carcinogenesis Models: DATS inhibited tumor incidence and progression in a mouse model of oral carcinogenesis induced by 4-Nitroquinoline 1-oxide (4-NQO) [].

Q11: Can this compound be targeted to specific tissues or organs?

A11: Yes, targeted delivery of DATS can be achieved using nanoformulations. For example, polybutylcyanoacrylate nanoparticles conjugated with DATS exhibited enhanced delivery to the liver, improving its efficacy against hepatocellular carcinoma in mice [, ].

Q12: What analytical methods are used to quantify this compound?

A12: Various analytical techniques are employed to quantify DATS, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is widely used to separate, identify, and quantify DATS in various matrices, including garlic extracts and biological samples [, ].
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile compounds like DATS in complex mixtures [, , ].

Q13: Are there any other potential applications for this compound beyond its anticancer activity?

A13: Yes, DATS exhibits a range of biological activities that extend beyond its anticancer potential:

  • Antimicrobial Activity: DATS possesses potent antifungal and antibacterial properties. It has shown efficacy against various pathogens, including Candida albicans [], Cryptococcus neoformans [], Staphylococcus aureus [], and Escherichia coli [].
  • Antiparasitic Activity: DATS exhibits antiparasitic activity against protozoan parasites like Trypanosoma species, Entamoeba histolytica, and Giardia lamblia [].
  • Insecticidal Activity: DATS acts as a fumigant and feeding deterrent against stored-product pests like Sitophilus zeamais and Tribolium castaneum [, , ]. It also shows insecticidal activity against the Angoumois grain moth (Sitotroga cerealella) by impairing spermatogenesis, sperm motility, and lipid homeostasis [].
  • Cardioprotective Effects: DATS has demonstrated cardioprotective effects in preclinical models by inducing angiogenesis and improving cardiac function in heart failure [, ].

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